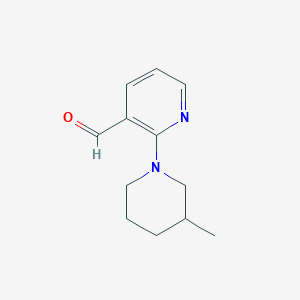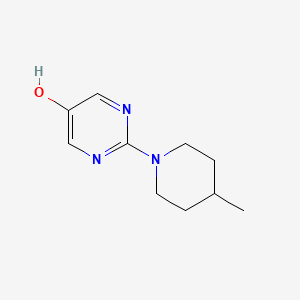
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina es un compuesto químico con la fórmula molecular C10H15N3O y un peso molecular de 193.25 g/mol Es un compuesto heterocíclico que contiene un anillo de pirimidina sustituido con un grupo 4-metilpiperidin-1-il en la posición 2 y un grupo hidroxilo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina típicamente implica la reacción de 4-metilpiperidina con un derivado de pirimidina. Un método común involucra la sustitución nucleofílica de una pirimidina halogenada con 4-metilpiperidina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente aprótico polar como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para la 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo en la posición 5 puede oxidarse para formar un derivado cetónico o aldehídico.
Reducción: El compuesto puede reducirse para formar un derivado correspondiente de amina o alcohol.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean típicamente en condiciones anhidras.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción puede producir una amina o un alcohol. Las reacciones de sustitución pueden llevar a una amplia gama de derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
La 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, dependiendo de su estructura y grupos funcionales. Por ejemplo, puede inhibir enzimas involucradas en el crecimiento microbiano, lo que lleva a sus efectos antimicrobianos . Los objetivos y vías moleculares exactos aún se están investigando y pueden variar según la aplicación específica .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(4-metilpiperazin-1-il)pirimidin-5-ilborónico
- 4-(4-Metilpiperidin-1-il)anilina
- 5-(4-Metilpiperazin-1-il)piridin-2-amina
Singularidad
La 5-Hidroxi-2-(4-metilpiperidin-1-il)pirimidina es única debido a su patrón de sustitución específico en el anillo de pirimidina y la presencia de un grupo hidroxilo en la posición 5. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |
Clave InChI |
QGVROABMZICFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
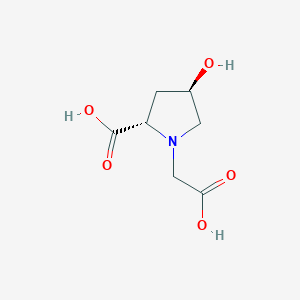
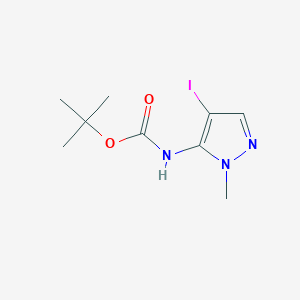
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)

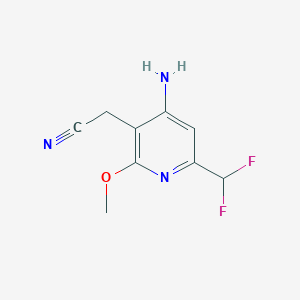




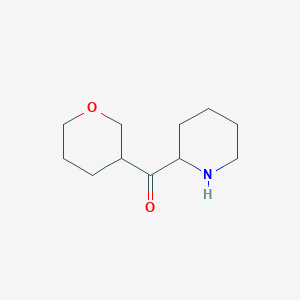
![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)
